molecular formula C17H15Cl2NO B1292417 4'-Azetidinomethyl-3,4-dichlorobenzophenone CAS No. 898757-00-1

4'-Azetidinomethyl-3,4-dichlorobenzophenone

Cat. No.: B1292417
CAS No.: 898757-00-1
M. Wt: 320.2 g/mol
InChI Key: ATBLVCWFYYERJX-UHFFFAOYSA-N
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Description

4'-Azetidinomethyl-3,4-dichlorobenzophenone is a benzophenone derivative characterized by a 3,4-dichloro-substituted phenyl ring and a 4'-azetidinomethyl group on the opposing phenyl ring. The azetidinomethyl group introduces a four-membered nitrogen-containing heterocycle (azetidine), which confers unique steric and electronic properties.

Properties

IUPAC Name

[4-(azetidin-1-ylmethyl)phenyl]-(3,4-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO/c18-15-7-6-14(10-16(15)19)17(21)13-4-2-12(3-5-13)11-20-8-1-9-20/h2-7,10H,1,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBLVCWFYYERJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642824
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(3,4-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898757-00-1
Record name Methanone, [4-(1-azetidinylmethyl)phenyl](3,4-dichlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898757-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(3,4-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Azetidinomethyl-3,4-dichlorobenzophenone typically involves the reaction of 3,4-dichlorobenzophenone with azetidine in the presence of a suitable base. The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or toluene.

    Base: Bases such as potassium carbonate or sodium hydride are used to facilitate the reaction.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (e.g., 40-60°C).

    Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.

Industrial Production Methods

In an industrial setting, the production of 4’-Azetidinomethyl-3,4-dichlorobenzophenone may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4’-Azetidinomethyl-3,4-dichlorobenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions, using reagents such as sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy or thiol derivatives.

Scientific Research Applications

Chemistry

4'-Azetidinomethyl-3,4-dichlorobenzophenone serves as a building block in organic synthesis. Its unique structure allows it to participate in various chemical transformations, making it valuable for creating more complex molecules.

Reaction TypeDescription
Nucleophilic SubstitutionCan act as an electrophile in substitution reactions.
Coupling ReactionsUsed in coupling reactions to form larger frameworks.

Biological Applications

Research indicates that this compound may exhibit biological activities , including antimicrobial and anticancer properties. Preliminary studies have shown its potential effectiveness against various cancer cell lines.

Case Study: Anticancer Activity

  • In vitro studies demonstrated that this compound has cytotoxic effects on specific cancer cells (e.g., MDA-MB-231), with an IC50 value indicating significant potency.

Medicinal Chemistry

The compound is being explored as a pharmaceutical intermediate , particularly for drug development targeting specific diseases. Its azetidine moiety may enhance interactions with biological targets, leading to novel therapeutic agents.

Potential Therapeutic Areas:

  • Cancer treatment
  • Antimicrobial agents

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials due to its reactive nature and ability to form derivatives that are useful in various applications.

Mechanism of Action

The mechanism of action of 4’-Azetidinomethyl-3,4-dichlorobenzophenone involves its interaction with specific molecular targets and pathways. The azetidine ring and dichlorobenzophenone core contribute to its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
4'-Azetidinomethyl-3,4-dichlorobenzophenone 3,4-Cl₂; 4'-azetidinomethyl C₁₇H₁₆Cl₂NO ~320.9* Azetidine ring introduces basicity and conformational rigidity .
3,4-Dichlorobenzophenone 3,4-Cl₂ C₁₃H₈Cl₂O 251.11 Lacks nitrogenous groups; higher lipophilicity .
3,4-Dihydroxybenzophenone 3,4-OH C₁₃H₁₀O₃ 214.22 Polar due to hydroxyl groups; forms hydrogen bonds .
4'-Methyl-3,4-dihydroxybenzophenone (Tolcapone) 3,4-OH; 4'-CH₃ C₁₄H₁₂O₃ 242.27 Hydroxyl groups enhance solubility; used in pharmaceuticals .
3,4-Dichloro-4'-(4-methylpiperazinomethyl)benzophenone 3,4-Cl₂; 4'-piperazinomethyl C₁₈H₁₈Cl₂N₂O ~365.3* Piperazine (6-membered ring) offers different steric and electronic effects .

*Estimated based on structural analogs.

Physical Properties

  • Melting Points: 3,4-Dichlorobenzophenone: 100–104°C . 4,4'-Dichlorobenzophenone: 144–146°C . 3,4-Dihydroxybenzophenone: No direct data, but hydroxyl groups likely increase melting point compared to chloro derivatives . this compound: Expected to have a lower melting point than 3,4-dichlorobenzophenone due to the bulky azetidine group disrupting crystallinity.
  • Azetidinomethyl and piperazinomethyl groups enhance solubility in polar solvents (e.g., methanol) due to amine protonation in acidic conditions .

Key Differentiators

  • Azetidine vs.
  • Chloro vs. Hydroxyl Groups : Chloro substituents enhance electron-withdrawing effects and lipophilicity, whereas hydroxyl groups increase polarity and hydrogen-bonding capacity .

Biological Activity

4'-Azetidinomethyl-3,4-dichlorobenzophenone (CAS No. 898757-00-1) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzophenone core with an azetidine substituent, which is believed to enhance its biological interactions. The presence of dichloro groups contributes to its reactivity and potential biological effects.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, focusing on its potential as an anticancer agent, antimicrobial compound, and enzyme inhibitor.

Anticancer Activity

Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism typically involves the induction of apoptosis and inhibition of cell proliferation. A study highlighted the compound's ability to inhibit specific kinases involved in cancer progression, suggesting a targeted approach in cancer therapy .

Antimicrobial Properties

The compound’s antimicrobial activity has been evaluated against a range of pathogens. Preliminary findings suggest that it possesses significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The azetidine moiety is thought to contribute to its membrane-disrupting capabilities, enhancing its efficacy against microbial cells .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in inflammatory pathways and cancer cell signaling. This inhibition can lead to reduced inflammation and tumor growth in preclinical models .

The mechanisms through which this compound exerts its biological effects include:

  • Kinase Inhibition : By binding to the active sites of specific kinases, the compound disrupts signaling pathways crucial for cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to apoptosis.
  • Membrane Disruption : Its structural properties allow it to integrate into microbial membranes, causing lysis and death of bacterial cells.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of this compound on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. Results indicated a dose-dependent reduction in cell viability with IC50 values comparable to established chemotherapeutics .
  • Antimicrobial Efficacy : In vitro assays demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) lower than that of commonly used antibiotics .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AnticancerMCF-715 µM
HeLa20 µM
AntimicrobialStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Enzyme InhibitionVarious kinasesNot specified

Q & A

Basic Questions

Q. What synthetic routes are available for 4'-Azetidinomethyl-3,4-dichlorobenzophenone, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where a chlorobenzoyl chloride reacts with a substituted benzene derivative. Optimizing the Lewis acid catalyst (e.g., AlCl₃) and solvent polarity is critical. For example, using nitrobenzene as a solvent improves electrophilic substitution efficiency. Side products like 2,4'-dichlorobenzophenone may form due to competing acylation sites; GC-MS or HPLC with UV detection (λ = 254 nm) is recommended for purity assessment .

Q. How can researchers resolve contradictions in conformational analysis data between computational models and experimental techniques?

  • Methodological Answer : Discrepancies arise from assumptions in theoretical models (e.g., MNDO geometry optimizations) versus experimental constraints (e.g., lanthanide-induced shift (LIS) symmetry limitations). To reconcile results, perform hybrid studies:

Use ab initio calculations (STO-3G basis set) to predict torsional angles.

Validate with LIS by introducing asymmetry (e.g., meta-substituents) to break molecular symmetry.
For example, steric effects from chlorine substituents in 3,4'-dichlorobenzophenone improved LIS agreement to 56% trans conformer (θ = 26°) .

Q. What analytical techniques are suitable for quantifying this compound in environmental samples?

  • Methodological Answer : Use LC-MS/MS with electrospray ionization (ESI) in positive ion mode for high sensitivity. Solid-phase extraction (SPE) with C18 cartridges pre-concentrates the analyte. For calibration, prepare spiked samples in acetonitrile/water (70:30 v/v) and monitor transitions m/z 350 → 165 (quantifier) and 350 → 210 (qualifier). Limit of detection (LOD) < 0.1 ng/mL is achievable .

Advanced Questions

Q. How do steric and electronic effects of the azetidinomethyl group influence the compound’s binding affinity in pharmacological targets?

  • Methodological Answer : The azetidinomethyl group introduces constrained rotational freedom, which can be modeled using molecular docking (AutoDock Vina) with flexibility scoring. Compare binding energies of the parent benzophenone versus the azetidine derivative. For example, π-π stacking with aromatic residues (e.g., Phe in kinase targets) may increase due to enhanced planarity from chlorine substituents. Validate via SPR (surface plasmon resonance) to measure dissociation constants (KD) .

Q. What strategies mitigate solvent-induced degradation during long-term storage of this compound?

  • Methodological Answer : Store in amber vials under argon at –20°C to prevent photolytic and oxidative degradation. Avoid DMSO due to nucleophilic degradation; instead, use anhydrous THF or dichloromethane. Monitor stability via accelerated stress testing (40°C/75% RH for 4 weeks) with UPLC-PDA analysis. Degradation products (e.g., hydrolyzed azetidine) elute earlier (retention time ~2.1 min) than the parent compound (~4.3 min) .

Q. How can computational modeling predict the environmental fate of this compound?

  • Methodological Answer : Use EPI Suite™ to estimate biodegradation (BIOWIN) and bioaccumulation (log KOW). For advanced dynamics, apply density functional theory (DFT) to calculate hydrolysis pathways. The chlorine substituents increase hydrophobicity (predicted log P = 3.8), suggesting sediment adsorption. Validate with OECD 308 water-sediment studies .

Q. What impurities are critical to monitor in scaled-up synthesis, and how are they characterized?

  • Methodological Answer : Key impurities include regioisomers (e.g., 2,4'-dichloro derivatives) and Friedel-Crafts byproducts (e.g., diaryl ketones). Employ preparative HPLC (C18 column, 85% methanol mobile phase) for isolation. Structural elucidation via <sup>1</sup>H-NMR (δ 7.8–8.1 ppm for aromatic protons) and HRMS (Q-TOF) confirms impurity identity. Set specification limits at ≤0.15% for each impurity .

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